molecular formula C22H23N3O3S B2637394 N-(ISOQUINOLIN-5-YL)-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

N-(ISOQUINOLIN-5-YL)-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

カタログ番号: B2637394
分子量: 409.5 g/mol
InChIキー: VNTJNTWECDSKEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(Isoquinolin-5-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide (CAS 378195-49-4) is a synthetic small molecule with a molecular formula of C22H23N3O3S and a molecular weight of 409.50 g/mol . This benzamide-sulfonamide hybrid compound is of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring an isoquinoline moiety linked to a benzamide core with a piperidine sulfonyl group, is characteristic of molecules designed to modulate protein-protein interactions or enzyme activity . Compounds within this structural class have been investigated for their potential as transient receptor potential (TRP) channel modulators, which are prominent targets for pain, inflammation, and sensory disorders . Furthermore, related isoquinoline alkaloids and synthetic derivatives are known to exhibit a broad spectrum of pharmacological activities in research models, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . The presence of the sulfonamide functional group is a common pharmacophore in many therapeutic agents and is frequently explored in the development of enzyme inhibitors . This product is intended for research purposes as a chemical reference standard or for use in in vitro assay development and high-throughput screening campaigns. It is supplied for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

特性

IUPAC Name

N-isoquinolin-5-yl-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-16-8-9-17(14-21(16)29(27,28)25-12-3-2-4-13-25)22(26)24-20-7-5-6-18-15-23-11-10-19(18)20/h5-11,14-15H,2-4,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTJNTWECDSKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(Isoquinolin-5-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula: C₁₈H₂₃N₃O₂S
  • Molecular Weight: 345.46 g/mol

The structure includes an isoquinoline moiety, a piperidine sulfonamide group, and a benzamide structure, which contribute to its biological properties.

N-(Isoquinolin-5-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide exhibits its biological activity primarily through interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. The compound's ability to modulate these pathways suggests potential applications in treating various diseases, particularly cancers.

Anticancer Properties

Recent studies have demonstrated that N-(isoquinolin-5-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide exhibits notable antiproliferative activity against several cancer cell lines.

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)19.9Inhibition of cell proliferation
MCF-7 (Breast)75.3Induction of apoptosis
COV318 (Ovarian)35.0Cell cycle arrest
OVCAR-3 (Ovarian)42.5Inhibition of angiogenesis

These results indicate that the compound can selectively target cancer cells while sparing normal cells, making it a promising candidate for further development.

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes critical for tumor growth and survival. For instance, it has been evaluated as a reversible inhibitor of monoacylglycerol lipase (MAGL), a target in cancer therapy.

Enzyme IC50 (µM) Type of Inhibition
MAGL0.84Competitive
Other ECS Enzymes>10Non-selective

Case Studies

  • Study on Breast Cancer : A study conducted on MDA-MB-231 cells revealed that treatment with N-(isoquinolin-5-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.
  • Ovarian Cancer Research : Another study focused on ovarian cancer cell lines demonstrated that the compound not only inhibited cell proliferation but also affected the expression of key proteins involved in the cell cycle, suggesting a multifaceted approach to cancer treatment.

Toxicity and Safety Profile

In vitro toxicity assessments indicate that N-(isoquinolin-5-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide exhibits low toxicity levels at therapeutic doses. Further studies are necessary to evaluate its safety in vivo.

Q & A

Q. Key Analytical Methods :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent placement (e.g., methyl at C4, sulfonyl at C3) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect impurities .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

How can researchers determine the purity and stability of this compound under various storage conditions?

Basic
Methodological approaches include:

  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, light, acidic/basic buffers) and monitor degradation via HPLC or LC-MS .
  • Forced Degradation : Use oxidative (H₂O₂), thermal, or photolytic stressors to identify degradation products .
  • Buffer Compatibility : Prepare phosphate or ammonium acetate buffers (pH 6.5–7.1) to simulate physiological conditions and assess solubility .

What in vitro models are suitable for evaluating the compound's selectivity towards specific receptor targets, such as dopamine receptors or kinase enzymes?

Q. Advanced

  • Receptor Binding Assays :
    • Radioligand Competition : Use [³H]spiperone for dopamine D2/D3 receptor affinity screening (IC₅₀ determination) .
    • Kinase Profiling : Employ kinase enzyme panels (e.g., Abl, PDGFR) to assess inhibition, referencing methodologies for imatinib analogs .
  • Functional Assays : Measure cAMP accumulation (D3 receptor Gi/o coupling) or phosphorylation inhibition (kinase activity) .

How can computational approaches predict the interaction mechanisms of this compound with potential biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the sulfonyl group’s hydrogen-bonding with active-site residues (e.g., Asp110 in D3 receptors) .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonyl as H-bond acceptor, isoquinoline as aromatic anchor) using tools like PharmaGist .
  • MD Simulations : Validate docking results by simulating ligand-receptor dynamics over 100+ ns to assess binding stability .

What strategies mitigate discrepancies in biological activity data across different experimental setups?

Q. Advanced

  • Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for dopamine receptors) and control compounds (e.g., imatinib for kinase assays) .
  • Data Normalization : Express activity as % inhibition relative to positive/negative controls to account for plate-to-plate variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile EC₅₀ differences caused by assay sensitivity or compound batch variations .

What are the key physicochemical properties influencing the compound's bioavailability?

Q. Basic

  • LogP Determination : Use the shake-flask method or HPLC-derived retention times to estimate lipophilicity (target logP ~2–3 for blood-brain barrier penetration) .
  • Solubility Profiling : Measure equilibrium solubility in DMSO, PBS, and simulated gastric fluid via nephelometry .
  • Ionization Potential : Perform potentiometric titration to identify pKa values, critical for predicting absorption at physiological pH .

How does the piperidine sulfonyl moiety impact pharmacokinetics compared to analogs without this group?

Q. Advanced

  • Metabolic Stability : Compare microsomal half-life (human liver microsomes) with non-sulfonylated analogs; sulfonyl groups may reduce CYP3A4-mediated oxidation .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess binding affinity (e.g., >90% binding may limit free drug availability) .
  • Tissue Distribution : Conduct radiolabeled studies in rodents to evaluate brain penetration, leveraging sulfonyl’s polarity to modulate CNS exposure .

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